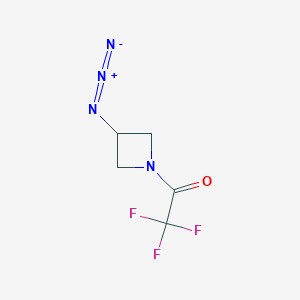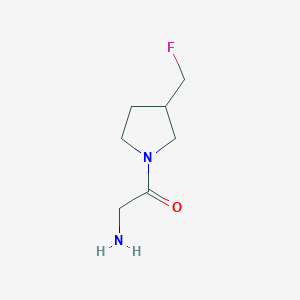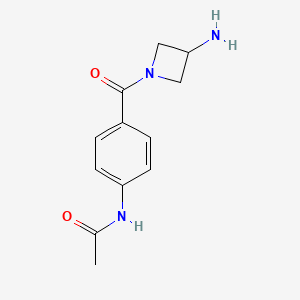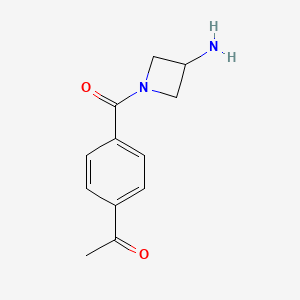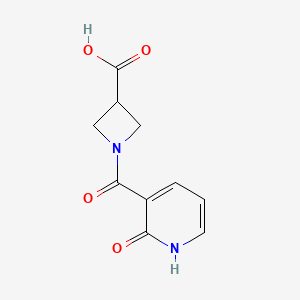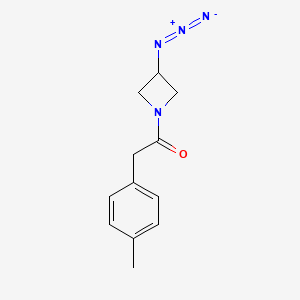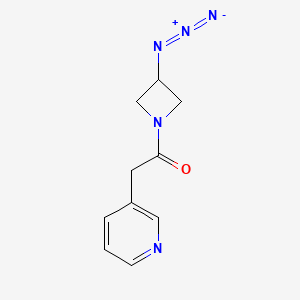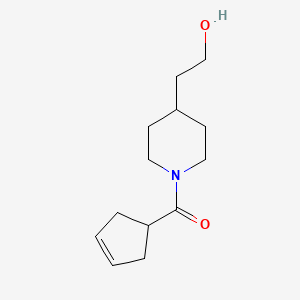
Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone
Overview
Description
Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, commonly referred to as CPPM, is an organic compound with a wide range of applications in scientific research. CPPM is a cyclic ether with a unique three-dimensional structure, making it an ideal compound for studying the properties of organic molecules. CPPM has been used in a variety of scientific studies, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and applications for laboratory experiments.
Scientific Research Applications
Chemical Structure and Interactions
The chemical structure of compounds related to Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone has been studied for their crystallographic properties. For instance, the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone shows interesting crystal formation and intermolecular hydrogen bonding patterns, which are significant for understanding the molecular interactions and stability of similar compounds (Revathi et al., 2015).
Synthetic Applications
Research on differently functionalized cyclopentenediones, including reactions with secondary and primary amines, highlights the synthetic versatility of compounds structurally related to Cyclopent-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone. These reactions yield products with potential pharmacological activities, showcasing the compound's role in the synthesis of biologically active molecules (Egorov et al., 2019).
Catalytic and Biological Activities
Compounds bearing the cyclopentene and piperidinyl methanone framework have been explored for their catalytic activities. For example, cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which share a structural resemblance, act as catalysts for oxidative cyclization, demonstrating the potential of these compounds in synthetic organic chemistry and material science (Dönges et al., 2014).
Additionally, the synthesis and antimicrobial activity of new pyridine derivatives incorporating elements of the compound's structure have been reported. These studies indicate that such compounds possess variable and modest antimicrobial activities, suggesting their potential as leads in the development of new antimicrobial agents (Patel et al., 2011).
properties
IUPAC Name |
cyclopent-3-en-1-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-10-7-11-5-8-14(9-6-11)13(16)12-3-1-2-4-12/h1-2,11-12,15H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAVEHABFFPFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



